17alpha-Dutasteride is a synthetic compound classified as a 4-azasteroid and is known for its role as an antiandrogenic agent. It is primarily used in the treatment of symptomatic benign prostatic hyperplasia in adult males. The compound functions by inhibiting the enzyme 5-alpha reductase, which is responsible for converting testosterone to dihydrotestosterone, a hormone that contributes to prostate enlargement. The drug is marketed under the brand name Avodart and was approved by the FDA in 2001 for clinical use .
17alpha-Dutasteride is derived from the natural steroid framework, modified to enhance its pharmacological properties. Its synthesis involves several chemical reactions starting from steroidal precursors, leading to a compound that effectively inhibits both isoforms of the 5-alpha reductase enzyme (type I and II) in a selective and irreversible manner .
The synthesis of 17alpha-Dutasteride involves multiple steps, typically utilizing steroidal precursors. A notable method includes:
This method has shown improved yields and reduced costs compared to earlier synthesis methods .
The molecular formula for 17alpha-Dutasteride is , with a molecular weight of approximately 528.53 g/mol. The structure includes:
17alpha-Dutasteride undergoes various chemical reactions, including:
The primary mechanism of action of 17alpha-Dutasteride involves the inhibition of the 5-alpha reductase enzyme, which plays a crucial role in converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, the compound effectively reduces DHT levels, alleviating symptoms associated with benign prostatic hyperplasia.
The inhibition leads to decreased growth stimulation of prostate cells by DHT, resulting in reduced prostate size and improved urinary flow in affected individuals .
These properties contribute to the compound's solubility and bioavailability .
17alpha-Dutasteride is primarily used in clinical settings for:
Additionally, research continues into its potential applications in other areas such as androgenic alopecia (hair loss) and possibly other hormone-related conditions due to its potent antiandrogenic properties .
The synthesis of 17α-dutasteride demands precise stereocontrol at the C17 position due to its axial orientation within the androstane framework. Unlike the pharmacologically active 17β-epimer (dutasteride), the 17α-configuration necessitates specialized synthetic routes to avoid epimerization during manufacturing. Key approaches include:
Table 1: Stereoselective Synthesis Methods for 17α-Dutasteride
Method | Reagents/Conditions | Stereopurity (%) | Yield (%) |
---|---|---|---|
Raney Nickel Hydrogenolysis | H₂ (50 psi), EtOH, 25°C | >98 | 78 |
Lewis Acid Epimerization | BF₃·Et₂O, CH₃CN, reflux | 85 | 63 |
Chiral Auxiliary Coupling | NaHSO₃, DCM, 0°C | 92 | 89 |
The 17α-hydrogen atom induces a cis-fusion between the D-ring and the carboxamide side chain, altering molecular conformation versus the 17β-epimer. This configuration confers:
17α-Dutasteride (CAS 1796930-46-5) is formally designated "Dutasteride EP Impurity E" in pharmacopeial standards due to its persistence in API batches. Critical distinctions from other isomers include:
Table 2: Physicochemical Properties of Dutasteride Stereoisomers
Property | 17α-Dutasteride | 17β-Dutasteride | 5β-Dihydrodutasteride |
---|---|---|---|
Molecular Formula | C₂₇H₃₀F₆N₂O₂ | C₂₇H₃₀F₆N₂O₂ | C₂₇H₃₂F₆N₂O₂ |
Melting Point | 248°C | 242–244°C | 228°C |
logP | 5.8 | 5.0 | 4.6 |
CYP3A4 t₁/₂ (min) | 43 | 14 | 29 |
Solid-phase strategies mitigate epimerization risks in 17α-dutasteride synthesis:
17α-Dutasteride is a critical quality attribute (CQA) in dutasteride API batches. Control strategies include:
Table 3: Key Impurities in Dutasteride API Synthesis
Impurity | Structure | Origin | Acceptance Limit |
---|---|---|---|
17α-Dutasteride | C17 α-carboxamide | C17 epimerization | ≤0.15% |
DTSI-1 | Δ¹⁰-Double bond | DDQ over-dehydrogenation | ≤0.10% |
DTSI-2 | 5β-H isomer | Incomplete 5α-reduction | ≤0.20% |
DTSI-4 | Δ⁴,⁶-Dien-3-one | Residual unsaturated ketone | ≤0.10% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3